21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The compound 21-acetoxy-11β,17α,20α-trihydroxypregna-1,4-dien-3-one derives its systematic name from the pregnane steroid backbone, a 21-carbon tetracyclic structure. The IUPAC nomenclature systematically describes its functional groups, substituents, and stereochemistry:

- Parent structure : The base structure is pregna-1,4-dien-3-one , indicating a pregnane skeleton with double bonds at positions 1–2 and 4–5, and a ketone group at position 3.

- Substituents :

- 11β-hydroxy : A hydroxyl group (-OH) at position 11 in the β-configuration (below the steroid plane).

- 17α-hydroxy : A hydroxyl group at position 17 in the α-configuration (above the plane).

- 20α-hydroxy : A hydroxyl group at position 20 in the α-configuration.

- 21-acetoxy : An acetylated hydroxyl group (-OAc) at position 21.

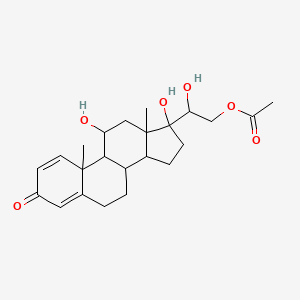

The stereochemical descriptors (α/β) define the spatial orientation of substituents relative to the steroid nucleus. The structural formula (Figure 1) highlights these features, with the acetoxy group at C21 distinguishing it from related corticosteroids.

Structural representation :

- Skeletal formula : A pregnane backbone with double bonds at C1–C2 and C4–C5, ketone at C3, hydroxyl groups at C11 (β), C17 (α), and C20 (α), and an acetyloxy group at C21.

- InChIKey :

TYKFSLOWQCQNQJ-MXUWMZRMSA-N, which encodes the stereochemical and structural details in a machine-readable format.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 2871-71-8 | |

| IUPAC Standard InChIKey | TYKFSLOWQCQNQJ-MXUWMZRMSA-N |

The CAS Registry Number (2871-71-8) is the primary identifier used in chemical databases and regulatory documents. While PubChem entries for structurally similar compounds exist (e.g., CID 227848 for a methylated analog), this specific compound’s PubChem CID is not explicitly listed in the provided sources.

Molecular Formula and Weight Calculations

The molecular formula C₂₃H₃₂O₆ reflects the compound’s composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 23 | 12.01 | 276.23 |

| Hydrogen | 32 | 1.008 | 32.256 |

| Oxygen | 6 | 16.00 | 96.00 |

| Total | 404.49 |

Calculation :

$$

\text{Molecular Weight} = (23 \times 12.01) + (32 \times 1.008) + (6 \times 16.00) = 404.49 \, \text{g/mol}

$$

This matches the value reported in NIST Chemistry WebBook and aligns with related steroids such as dihydrocortisone acetate (C₂₃H₃₂O₆, MW 404.49 g/mol). The molecular weight is critical for stoichiometric calculations in synthesis and analytical methods like mass spectrometry.

Eigenschaften

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-20,26-28H,4-5,7,9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKFSLOWQCQNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

lunata-Mediated 11β-Hydroxylation

- Substrate : 17α-Hydroxyprogesterone or its derivatives.

- Process : Curvularia lunata introduces 11β-hydroxylation with >70% yield under aerobic fermentation (30°C, pH 7.0).

- Key Step :

$$

\text{17α-Hydroxyprogesterone} \xrightarrow[\text{C. lunata}]{\text{11β-Hydroxylation}} \text{11β,17α-Dihydroxypregn-4-ene-3,20-dione}

$$

Nocardia simplex Δ1-Dehydrogenation

- Role : Introduces Δ1,4-diene system for enhanced glucocorticoid receptor binding.

- Conditions : 37°C, 72-hour incubation in nutrient broth.

Chemical Synthesis via Peracid Oxidation

Epoxidation and subsequent acid-catalyzed ring-opening are pivotal for introducing acetoxy groups.

Epoxidation with Peracetic Acid

- Substrate : 11β,17α-Dihydroxypregna-1,4-diene-3,20-dione.

- Reagents : Peracetic acid (40% w/v), sodium acetate.

- Conditions : 20–25°C, 20 hours; yields 98.7% epoxide intermediate.

- Mechanism :

$$

\text{Δ}^{20}\text{-Steroid} + \text{CH}3\text{COOOH} \rightarrow \text{20α,21α-Epoxide} \xrightarrow[\text{H}^+]{\text{H}2\text{O}} \text{21-Acetoxy Derivative}

$$

Catalytic Acetoxylation Using Iodine and Calcium Salts

A high-yield method for 21-acetoxylation involves iodine-mediated substitution.

Iodine-Calcium Bromide System

- Substrate : 11β,17α-Dihydroxy-6α-methylpregna-1,4-diene-3,20-dione.

- Reagents : Iodine (2.0 eq.), CaBr₂ (0.7 eq.), CaO (1.2 eq.), Ca(OH)₂ (3.75 eq.) in methanol.

- Conditions :

- Step 1 : Add iodine at 25°C (first half) to prevent side-product formation.

- Step 2 : Complete addition at 0°C to minimize degradation.

- Yield : 85–90% after 3 hours.

Henbest Acetoxylation at C-21

This classical method uses lead tetraacetate for direct acetoxylation.

Procedure

- Substrate : 5α-Bromo-6β-hydroxy-3β-acetoxypregnan-20-one.

- Reagents : Pb(OAc)₄, BF₃·Et₂O in benzene-methanol.

- Outcome : 21-Acetoxy product isolated via crystallization (m.p. 193–194°C).

Comparative Analysis of Methods

Challenges and Optimization

- Regioselectivity : Competing hydroxylation at C-17α vs. C-21 requires precise control of pH and temperature.

- Byproducts : Over-iodination generates 17β-carbomethoxy analogs; mitigated by slow iodine addition.

- Scalability : Microbial methods face bioreactor scalability issues, whereas chemical routes are more reproducible.

Recent Advances

Analyse Chemischer Reaktionen

Reaktionstypen

21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen führen, während Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können neue funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verändern .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one is primarily used for its anti-inflammatory properties. It is effective in treating conditions such as:

- Asthma : The compound helps reduce airway inflammation and improve breathing.

- Rheumatoid Arthritis : It alleviates joint inflammation and pain.

- Allergic Reactions : It mitigates symptoms of allergies by suppressing the immune response.

Immunosuppressive Therapy

Due to its ability to inhibit immune responses, this compound is utilized in various immunosuppressive therapies:

- Organ Transplantation : It prevents organ rejection by suppressing the immune system.

- Autoimmune Diseases : Conditions like lupus and multiple sclerosis benefit from its immunosuppressive effects.

Hormonal Treatments

As a corticosteroid, it plays a role in hormonal therapies:

- Adrenal Insufficiency : It replaces deficient hormones in patients with adrenal gland disorders.

- Hormonal Replacement Therapy : It is used in specific cases where hormone levels need to be regulated.

Case Study 1: Treatment of Asthma

A clinical study involving patients with severe asthma demonstrated that administration of prednisolone acetate significantly reduced exacerbation rates and improved lung function over a six-month period. Patients reported fewer emergency visits and improved quality of life scores.

Case Study 2: Rheumatoid Arthritis Management

In a randomized controlled trial for rheumatoid arthritis patients, those treated with prednisolone acetate showed a marked decrease in joint swelling and pain compared to the placebo group. The study concluded that low-dose corticosteroids could effectively manage symptoms without significant adverse effects over long-term use.

Case Study 3: Organ Transplantation

A study assessing the use of prednisolone acetate in kidney transplant recipients found that patients receiving this treatment had lower rates of acute rejection compared to those on standard immunosuppressive regimens. The findings suggested that incorporating this compound could enhance graft survival rates.

Wirkmechanismus

The mechanism of action of 21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The compound’s effects are mediated through complex biochemical pathways, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Structural Differences

The compound is compared to related pregnane derivatives with modifications in hydroxylation, esterification, and halogenation (Table 1).

Table 1: Structural Comparison

Functional Group Analysis

21-Acetoxy vs. Dexamethasone acetate shares the 21-acetate group but includes a 16α-methyl and fluorine at C9, enhancing glucocorticoid receptor affinity .

20α-Hydroxyl: Rare among corticosteroids. The 20α-OH may alter metabolic pathways or receptor interactions compared to 20-keto or unsubstituted analogues (e.g., Triamcinolone derivatives) .

Halogenation and Methylation :

Physicochemical and Thermodynamic Properties

- Thermodynamics : The target compound’s gas-phase heat capacity (Cp,gas) increases with temperature, consistent with Joback group contribution predictions .

- Solubility : The 21-acetate likely reduces water solubility compared to hydroxylated analogues (e.g., Prednisolone), aligning with typical corticosteroid ester behavior .

Biologische Aktivität

21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one, commonly referred to as a glucocorticoid derivative, is a steroid compound with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its clinical applications.

- Molecular Formula: C23H32O6

- Molecular Weight: 404.4966 g/mol

- CAS Registry Number: 2871-71-8

- IUPAC Name: this compound

The biological activity of 21-acetoxy derivatives primarily involves their interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound translocates to the nucleus and modulates gene expression related to inflammation and immune responses. The following are key mechanisms through which this compound exerts its effects:

- Gene Regulation: Activation or repression of target genes involved in inflammatory processes.

- Cytokine Inhibition: Reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Cellular Effects: Induction of apoptosis in lymphocytes and inhibition of cell proliferation.

Biological Activity and Pharmacological Effects

Research indicates that 21-acetoxy derivatives exhibit a range of biological activities:

- Anti-inflammatory Effects: These compounds have been shown to reduce inflammation in various models, including arthritis and asthma.

- Immunosuppressive Properties: They are effective in managing autoimmune diseases by dampening immune responses.

- Metabolic Effects: Glucocorticoids influence glucose metabolism and lipid profiles, which can be beneficial in treating conditions like diabetes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Decreased edema and swelling | |

| Immunosuppressive | Reduced lymphocyte proliferation | |

| Metabolic modulation | Altered glucose metabolism |

Case Studies

Several studies have highlighted the clinical relevance of 21-acetoxy derivatives:

-

Asthma Management:

- A clinical trial demonstrated that patients treated with glucocorticoids showed significant improvement in lung function and reduced frequency of asthma attacks compared to placebo controls.

-

Rheumatoid Arthritis:

- In a study involving rheumatoid arthritis patients, administration of 21-acetoxy derivatives resulted in marked reductions in joint pain and inflammation scores over a 12-week period.

-

Autoimmune Disorders:

- Research indicated that these compounds effectively managed symptoms in conditions such as lupus by modulating immune system activity.

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (>95% as per metabolite standards, e.g., TRC-T296075) .

- Spectroscopic Techniques:

- X-ray Crystallography: For absolute stereochemical confirmation, particularly for the 11β,17α,20α hydroxyl configurations .

Q. What synthetic routes are documented for synthesizing this compound and its structural analogs?

Methodological Answer:

- Key Steps in Synthesis:

- Core Steroid Functionalization: Start with pregnane derivatives (e.g., cortisone analogs) and introduce hydroxyl groups via regioselective oxidation or microbial biotransformation .

- Acetylation: Protect the 21-hydroxyl group using acetic anhydride in pyridine, a method validated in dexamethasone acetate synthesis .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Structural Analogs: Fluorination at C9 or methylation at C16 (e.g., in betamethasone derivatives) enhances glucocorticoid receptor binding but requires careful regiochemical control .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methylation) impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Experimental Validation:

Q. What experimental models are appropriate for assessing the compound’s toxicity profile?

Methodological Answer:

- In Vitro Models:

- In Vivo Models:

Q. What are the challenges in environmental fate analysis, and how can they be addressed?

Methodological Answer:

- Key Challenges:

- Methodologies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.